molecular formula C12H12BrN3O2 B14904240 5-Bromo-N-methyl-N-((5-methylisoxazol-3-yl)methyl)nicotinamide

5-Bromo-N-methyl-N-((5-methylisoxazol-3-yl)methyl)nicotinamide

Cat. No.: B14904240
M. Wt: 310.15 g/mol
InChI Key: XWBVDIKECOZUEP-UHFFFAOYSA-N
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Description

5-Bromo-N-methyl-N-((5-methylisoxazol-3-yl)methyl)nicotinamide is a compound with the molecular formula C12H12BrN3O2 and a molecular weight of 310.15 g/mol . This compound features a bromine atom, a nicotinamide moiety, and a methylisoxazole group, making it a unique and versatile molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-methyl-N-((5-methylisoxazol-3-yl)methyl)nicotinamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the cycloaddition and bromination steps to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-N-methyl-N-((5-methylisoxazol-3-yl)methyl)nicotinamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-N-methyl-N-((5-methylisoxazol-3-yl)methyl)nicotinamide involves its interaction with specific molecular targets. The bromine atom and the nicotinamide moiety play crucial roles in binding to biological receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-N-methyl-N-((5-methylisoxazol-3-yl)methyl)nicotinamide stands out due to its unique combination of a bromine atom, a nicotinamide moiety, and a methylisoxazole group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H12BrN3O2

Molecular Weight

310.15 g/mol

IUPAC Name

5-bromo-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-3-carboxamide

InChI

InChI=1S/C12H12BrN3O2/c1-8-3-11(15-18-8)7-16(2)12(17)9-4-10(13)6-14-5-9/h3-6H,7H2,1-2H3

InChI Key

XWBVDIKECOZUEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)CN(C)C(=O)C2=CC(=CN=C2)Br

Origin of Product

United States

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